

# SSR180711: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SSR180711**, chemically identified as 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has garnered significant interest for its potential therapeutic applications in cognitive deficits associated with neurological and psychiatric disorders.[1][2] This document provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological profile of **SSR180711**, with a focus on its mechanism of action and the downstream signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are provided to illustrate complex biological pathways and experimental workflows.

#### **Discovery and Pharmacological Profile**

**SSR180711** was identified as a novel compound with high affinity and selectivity for the  $\alpha$ 7 nAChR.[3] It demonstrates partial agonist activity at both human and rat  $\alpha$ 7 nAChRs.[1][3] The compound has shown potential in improving cognitive function in various preclinical models, suggesting its therapeutic utility in conditions like schizophrenia and Alzheimer's disease.[3][4]

# **Binding Affinity and Potency**



**SSR180711** exhibits a high binding affinity for  $\alpha 7$  nAChRs, as determined by radioligand binding assays. Its functional potency has been characterized in various in vitro systems, demonstrating its partial agonist nature.

Parameter	Species	Value	Reference
Ki	Rat α7 nAChR	22 ± 4 nM	[1]
Ki	Human α7 nAChR	14 ± 1 nM	[1][3]
EC50	Human α7 nAChR (Xenopus oocytes)	4.4 μΜ	[1]
EC50	Human α7 nAChR (GH4C1 cells)	0.9 μΜ	[1]
Intrinsic Activity	Human α7 nAChR (Xenopus oocytes)	51%	[1]
Intrinsic Activity	Human α7 nAChR (GH4C1 cells)	36%	[1]
ID50 (ex vivo [3H]α- bungarotoxin binding)	Mouse	8 mg/kg p.o.	[1]

#### **In Vivo Efficacy**

Preclinical studies have demonstrated the ability of **SSR180711** to modulate neurotransmitter systems and improve cognitive performance in animal models.



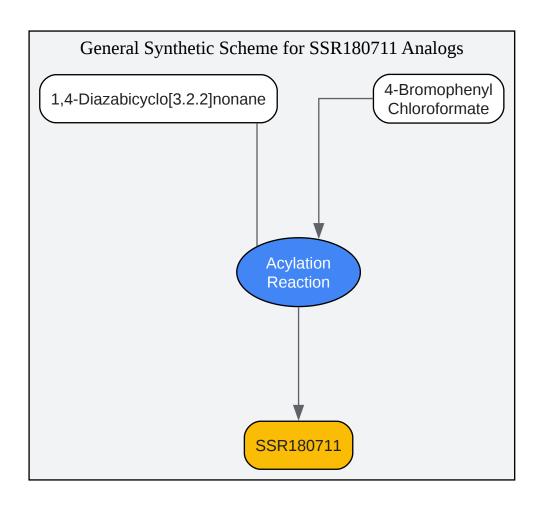
Effect	Model System	Dosage	Observed Outcome	Reference
Increased Glutamate Release	Awake Rats (Prefrontal Cortex)	1.0 μg (local infusion)	1.41 ± 0.30 μM increase above baseline	[5]
Increased Glutamate Release	Awake Rats (Prefrontal Cortex)	5.0 μg (local infusion)	3.51 ± 0.36 μM increase above baseline	[5]
Increased Acetylcholine Release	Freely moving rats (Hippocampus & Prefrontal Cortex)	3-10 mg/kg i.p.	Dose-dependent increase	[1]
Increased Dopamine Release	Rats (Prefrontal Cortex)	MED: 1 mg/kg	Increase in extracellular levels	[4]
Enhanced Long- Term Potentiation (LTP)	Rat and mouse hippocampal slices	0.3 μΜ	Increased LTP in the CA1 field	[1]
Reversal of Episodic Memory Deficits	Rats (MK-801 induced)	MED: 0.3 mg/kg	Reversal of deficits in object recognition	[4]
Reversal of Attentional Impairment	Rats (Neonatal PCP treatment)	MED: 0.3 mg/kg	Reversal of selective attention deficits	[4]
Amelioration of Cognitive Deficits	Mice (PCP- induced)	3.0 mg/kg (subchronic)	Improvement in novel object recognition test	[6]

# **Chemical Synthesis**



The synthesis of **SSR180711** and its analogs generally involves the acylation of a diamine core with an aromatic carboxylic or oxycarbonic acid.[7] While a detailed, step-by-step protocol for the specific synthesis of **SSR180711** is not publicly available in the provided search results, a general synthetic strategy can be inferred.

A potential synthetic route would likely involve the reaction of 1,4-diazabicyclo[3.2.2]nonane with 4-bromophenyl chloroformate or a similar activated carboxylic acid derivative.



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A generalized synthetic workflow for **SSR180711** analogs.

## **Mechanism of Action and Signaling Pathways**

**SSR180711** acts as a partial agonist at  $\alpha$ 7 nAChRs, which are ligand-gated ion channels permeable to cations, primarily Ca2+ and Na+. The activation of these receptors by



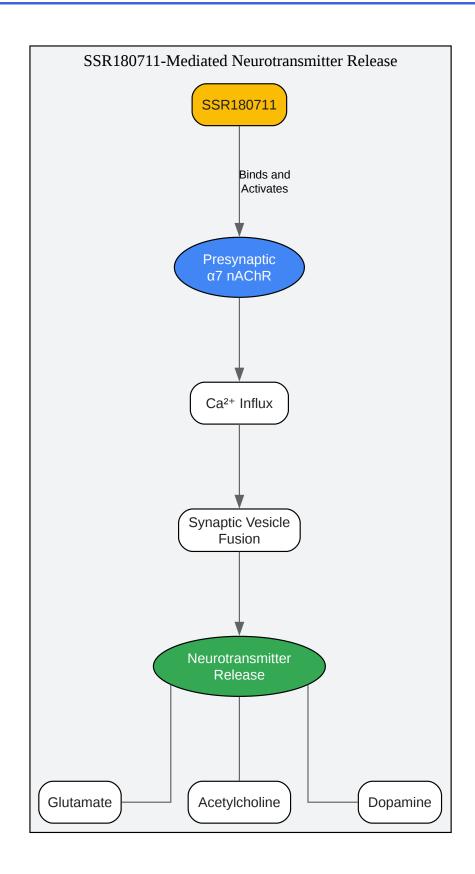
**SSR180711** leads to neuronal depolarization and the modulation of various downstream signaling cascades.

#### **Modulation of Neurotransmitter Release**

A key mechanism of action for **SSR180711** is its ability to enhance the release of several key neurotransmitters, including glutamate, acetylcholine, and dopamine.[1][4][5] This modulation is thought to underlie its pro-cognitive effects.

The  $\alpha$ 7 nAChRs are located on presynaptic terminals, and their activation by **SSR180711** facilitates neurotransmitter release. For instance, in the prefrontal cortex, local infusion of **SSR180711** leads to a rapid and transient increase in extracellular glutamate levels.[5] This effect is blocked by the selective  $\alpha$ 7 nAChR antagonist,  $\alpha$ -bungarotoxin, confirming the receptor-mediated mechanism.[5]





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Signaling pathway of **SSR180711**-induced neurotransmitter release.



#### **Enhancement of Synaptic Plasticity**

**SSR180711** has been shown to increase long-term potentiation (LTP) in the CA1 field of the hippocampus, a cellular mechanism underlying learning and memory.[1] This effect is abolished in mice lacking the  $\alpha$ 7 nAChR gene, highlighting the receptor's critical role in this process.[1]

#### **Experimental Protocols**

While detailed, step-by-step protocols are proprietary to the discovering institutions, the principles of the key experiments can be outlined based on the published literature.

#### **Radioligand Binding Assay**

- Objective: To determine the binding affinity (Ki) of **SSR180711** for  $\alpha$ 7 nAChRs.
- Methodology:
  - Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., rat brain or cells transfected with human α7 nAChR).
  - Incubate the membranes with a radiolabeled ligand that specifically binds to the  $\alpha$ 7 nAChR (e.g., [3H] $\alpha$ -bungarotoxin).
  - Add increasing concentrations of unlabeled SSR180711 to compete with the radioligand for binding.
  - After incubation, separate the bound and free radioligand by filtration.
  - Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
  - Calculate the IC50 value (concentration of SSR180711 that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

### **Electrophysiology in Xenopus Oocytes**



- Objective: To characterize the functional activity (EC50 and intrinsic activity) of SSR180711 at human α7 nAChRs.
- Methodology:
  - Inject Xenopus oocytes with cRNA encoding the human  $\alpha$ 7 nAChR.
  - After a period of expression, use a two-electrode voltage-clamp technique to measure ion currents across the oocyte membrane.
  - Perfuse the oocytes with a control solution and then with solutions containing increasing concentrations of SSR180711.
  - Record the peak inward current elicited by each concentration of the compound.
  - Normalize the responses to the maximal current induced by a full agonist (e.g., acetylcholine).
  - Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 and intrinsic activity.

#### In Vivo Microdialysis

- Objective: To measure the effect of SSR180711 on extracellular neurotransmitter levels in the brain of freely moving animals.
- Methodology:
  - Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) of a rat.
  - Continuously perfuse the probe with an artificial cerebrospinal fluid.
  - Collect the dialysate samples at regular intervals.
  - Administer SSR180711 (e.g., via intraperitoneal injection).



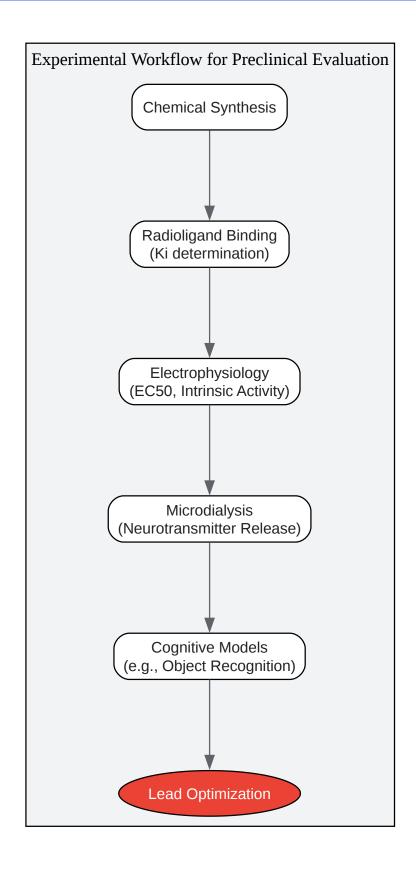




Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine)
in the dialysate samples using high-performance liquid chromatography (HPLC) coupled
with an appropriate detection method (e.g., electrochemical detection or mass
spectrometry).

• Express the changes in neurotransmitter levels as a percentage of the baseline levels before drug administration.





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A typical workflow for the preclinical assessment of a compound like **SSR180711**.



### **Clinical Development**

**SSR180711** has been investigated in a Phase 2 clinical trial for patients with mild Alzheimer's disease.[8] However, further development of the compound was stopped.[8] The reasons for the discontinuation are not detailed in the provided search results.

#### Conclusion

**SSR180711** is a potent and selective partial agonist of the  $\alpha$ 7 nAChR with demonstrated procognitive effects in a variety of preclinical models. Its mechanism of action involves the enhancement of neurotransmitter release and synaptic plasticity. While its clinical development has been discontinued, the study of **SSR180711** has provided valuable insights into the therapeutic potential of targeting the  $\alpha$ 7 nAChR for the treatment of cognitive dysfunction. The data and methodologies presented in this whitepaper serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

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